molecular formula C4H5N3O2 B14655018 3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- CAS No. 40609-72-1

3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl-

Cat. No.: B14655018
CAS No.: 40609-72-1
M. Wt: 127.10 g/mol
InChI Key: GLQXNTGSDLGBBE-UHFFFAOYSA-N
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Description

4-Ethyl-3H-1,2,4-triazole-3,5(4H)-dione is a heterocyclic compound belonging to the triazoledione family, characterized by a five-membered ring containing three nitrogen atoms and two ketone groups. The ethyl substituent at the 4-position distinguishes it from other derivatives, influencing its electronic, steric, and reactivity properties. This compound is primarily utilized in synthetic chemistry and bioconjugation applications, where its electrophilic nature enables selective reactions with nucleophilic residues like tyrosine .

Triazolediones are renowned for their versatility in click chemistry and derivatization protocols. For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is widely employed in protein modification due to its efficient tyrosine-click reactivity . The ethyl variant, while structurally similar, may offer distinct advantages in stability or reaction kinetics depending on the application context. Synthesis typically involves oxidation of precursor hydrazine derivatives, with yields varying based on substituent complexity .

Properties

CAS No.

40609-72-1

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

4-ethyl-1,2,4-triazole-3,5-dione

InChI

InChI=1S/C4H5N3O2/c1-2-7-3(8)5-6-4(7)9/h2H2,1H3

InChI Key

GLQXNTGSDLGBBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N=NC1=O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Aryl Isocyanate and Ethyl Hydrazine Carboxylate

A highly efficient one-pot synthesis was developed using ethyl hydrazine carboxylate and aryl isocyanates in alcoholic solvents.

Procedure :

  • Step 1 : Ethyl hydrazine carboxylate (41.1 g, 383 mmol) and phenyl isocyanate (47.2 g, 388 mmol) are heated in ethanol at 50°C for 1 hour.
  • Step 2 : Aqueous sodium hydroxide (20% w/w) is added, and the mixture is refluxed to cyclize the intermediate.
  • Step 3 : Acidification with sulfuric acid yields 4-ethyl-1,2,4-triazolidine-3,5-dione as a crystalline solid.

Yield : 87%.
Advantages : Eliminates intermediate isolation, uses cost-effective solvents (ethanol), and achieves high purity.

Triphosgene-Mediated Multicomponent Reaction

A novel one-pot method employs triphosgene, substituted anilines, and ethyl carbazate catalyzed by cesium carbonate.

Procedure :

  • Step 1 : 4-Ethylaniline reacts with triphosgene in 1,4-dioxane to generate 4-ethylphenyl isocyanate.
  • Step 2 : Ethyl carbazate is introduced, forming a semicarbazide intermediate.
  • Step 3 : Cyclization under reflux with aqueous potassium hydroxide produces the target compound.

Yield : 84%.
Key Data :

Parameter Value
Reaction Temperature 80°C
Solvent 1,4-Dioxane
Catalyst Cs₂CO₃

Classical Cyclization from Semicarbazides

A traditional approach involves cyclizing 4-ethyl-1-carbethoxysemicarbazide under basic conditions.

Procedure :

  • Step 1 : Ethyl hydrazine carboxylate and phenyl isocyanate react in dry benzene to form 4-ethyl-1-carbethoxysemicarbazide.
  • Step 2 : Treatment with 4N KOH at reflux induces cyclization.
  • Step 3 : Acidification with HCl precipitates the product.

Yield : 85%.
Limitations : Requires benzene, a hazardous solvent, complicating large-scale applications.

Alkylation of Monosubstituted Urazoles

Alkylation strategies enable modular synthesis from simpler urazole derivatives.

Procedure :

  • Step 1 : 1-Phenylurazole is treated with ethyl iodide in methanol containing potassium hydroxide.
  • Step 2 : Reflux for 18 hours facilitates N-alkylation.

Yield : 67%.
Challenges : Competing O-alkylation and byproduct formation necessitate rigorous purification.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 1.20 (t, 3H, J = 7.2 Hz, CH₂CH₃)
  • δ 2.65 (q, 2H, J = 7.2 Hz, CH₂CH₃)
  • δ 7.33–7.36 (m, 4H, aromatic protons).

¹³C NMR (DMSO-d₆, 100.6 MHz) :

  • δ 154.0 (C=O), 143.9 (aromatic C), 28.3 (CH₂), 16.1 (CH₃).

IR (KBr) :

  • 1720 cm⁻¹ (C=O stretching), 1605 cm⁻¹ (N-H bending).

Comparative Analysis of Methods

Method Yield (%) Solvent Temperature Key Advantage
One-Pot 87 Ethanol 50–55°C Scalable, minimal purification
Triphosgene 84 1,4-Dioxane 80°C Broad substrate tolerance
Classical 85 Benzene Reflux High purity
Alkylation 67 Methanol Reflux Modular synthesis

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3,5(4H)-dione, 4-ethyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the application, but common mechanisms include enzyme inhibition and disruption of cellular membranes .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : PTAD’s phenyl group is electron-withdrawing, enhancing electrophilicity and reaction rates in ene-type additions compared to the ethyl variant .
  • Stability : PTAD requires immediate oxidation before use, while the ethyl derivative may exhibit greater shelf stability due to reduced electron-deficient character .

Thermodynamic and Kinetic Behavior

Studies on PTAD’s ene reactions with norbornene reveal activation parameters (ΔV‡ = −28 cm³/mol in toluene) and concerted transition states . The ethyl variant’s smaller substituent may reduce activation volumes, though experimental data are lacking. Calorimetric studies show PTAD’s reaction enthalpy in 1,2-dichloroethane is −98 kJ/mol , suggesting similar exothermicity for ethyl derivatives.

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (DMSO) improve cyclization efficiency, while ethanol facilitates intermediate solubility.
  • Catalysis : Acetic acid enhances Schiff base formation in condensation steps .
  • Purification : Ice-water precipitation vs. column chromatography affects purity and yield.

Q. Table 1: Synthesis Method Comparison

MethodSolventTime (h)Yield (%)Key StepReference
Hydrazide CyclizationDMSO1865Reflux, crystallization
Oxidation of ThionesEthanol4–2412–42H2O2 oxidation

Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of 4-ethyl-triazole-dione derivatives?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Critical for confirming substitution patterns and detecting tautomeric forms (e.g., NH protons at δ 10–12 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at 1700–1750 cm<sup>-1</sup>) and NH/OH bands .
  • HRMS : Validates molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .

Methodological Tip : Use deuterated DMSO for NMR to enhance solubility of polar intermediates .

How do substituents on the triazole ring influence the reactivity of 4-ethyl-1,2,4-triazolinediones in Diels-Alder reactions?

Answer:
The 4-ethyl group modulates electron density, enhancing dienophilic activity. In Diels-Alder reactions with sulfur-containing dienes, the ethyl substituent increases regioselectivity compared to phenyl analogs (e.g., PTAD) by reducing steric hindrance .

Q. Experimental Design :

  • Compare reaction rates and adduct yields using 4-ethyl vs. 4-phenyl derivatives.
  • Monitor stereochemical outcomes via <sup>1</sup>H NMR coupling constants .

What are the key challenges in achieving high enantiomeric excess (ee) in asymmetric syntheses involving 4-ethyl-triazolinediones?

Answer:

  • Racemization Risk : Triazolinediones are prone to tautomerism, complicating chiral resolution.
  • Catalyst Compatibility : Protic solvents may deactivate chiral Lewis acids.

Q. Mitigation Strategies :

  • Use enantiopure β-methyl benzylamines to induce stereospecific 1,2-metalate rearrangements (up to 99% ee) .
  • Employ low-temperature conditions (-20°C) to suppress racemization .

How can computational chemistry methods be applied to study the reaction mechanisms of 4-ethyl-triazolinediones in bioconjugation reactions?

Answer:

  • DFT Calculations : Compare energy barriers for competing pathways (e.g., SEAr vs. pericyclic ene mechanisms) .
  • Solvent Modeling : Use implicit solvent models (e.g., SMD) to assess aqueous vs. non-polar environments .

Case Study : For HTAD (4-hydrogen analog), DFT predicts ene-reaction barriers are 10 kcal/mol lower than SEAr in vacuo, but solvent effects reverse this trend .

What contradictory findings exist regarding the antimicrobial activity of 4-ethyl-triazolinedione derivatives, and how can they be resolved?

Answer:

  • Contradiction : Some studies report broad-spectrum activity (MIC ≤ 2 µg/mL), while others show no inhibition .
  • Resolution Strategies :
    • Standardize assay conditions (e.g., broth microdilution vs. disk diffusion).
    • Control for substituent effects (e.g., 5-aryl vs. 5-thioether groups) .

Q. Table 2: Antimicrobial Activity Variability

SubstituentMIC (µg/mL)Assay TypeReference
5-(4-Chlorophenyl)2–4Broth dilution
5-Thioether>64Disk diffusion

What strategies are recommended for resolving crystallographic disorder in 4-ethyl-triazolinedione derivatives?

Answer:

  • Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K) .
  • Twinned Refinement : Apply SHELXL twin laws for non-merohedral twinning .
  • Hydrogen Bond Analysis : Map interactions to identify stable conformers .

How does the 4-ethyl group affect the electrochemical properties of triazolinediones compared to 4-methyl or 4-phenyl analogs?

Answer:

  • Cyclic Voltammetry : The ethyl group lowers reduction potentials by 0.2 V vs. phenyl due to inductive electron donation .
  • Impact on Bioconjugation : Enhanced electron density accelerates tyrosine-selective reactions in proteins .

What are the limitations of using 4-ethyl-triazolinediones in peptide functionalization, and how can they be addressed?

Answer:

  • Limitations : Hydrolysis in aqueous buffers (t1/2 < 1 h at pH 7.4) .
  • Solutions :
    • Use anhydrous DMF as a co-solvent.
    • Pre-functionalize peptides under inert atmospheres .

How can researchers design structure-activity relationship (SAR) studies for 4-ethyl-triazolinediones targeting kinase inhibition?

Answer:

  • Variable Substituents : Synthesize analogs with diverse 5-position groups (e.g., aryl, alkyl, sulfides) .
  • Assay Design :
    • Use fluorescence polarization assays to measure ATP-binding inhibition.
    • Cross-validate with molecular docking (AutoDock Vina) .

Key Parameter : LogP values >2.0 correlate with improved cellular uptake .

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